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Abstract

4-Methylhistamine is a potent and highly selective agonist for the histamine H4 receptor (H4R),
a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic
origin, including mast cells, eosinophils, T-cells, and dendritic cells.[1][2] This selectivity,
particularly over the H1, H2, and H3 receptor subtypes, has established 4-methylhistamine as
an invaluable pharmacological tool for elucidating the physiological and pathophysiological
roles of the H4 receptor.[3] Its activity is implicated in immunomodulation and inflammatory
processes, making the H4R a target of significant interest for therapeutic intervention in
diseases such as allergic asthma, atopic dermatitis, and autoimmune disorders.[4][5] This
document provides a comprehensive overview of the pharmacological properties of 4-
methylhistamine, including its receptor binding profile, functional activity, and underlying
signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate
further research and drug discovery efforts.

Receptor Binding Affinity and Selectivity

4-Methylhistamine is distinguished by its high binding affinity for the human histamine H4
receptor. Radioligand binding assays have consistently demonstrated its potent interaction with
the H4R, while showing significantly lower affinity for the H1, H2, and H3 receptor subtypes.
This profile confirms its status as the first identified potent and selective H4R agonist.[3]
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Quantitative Binding Data

The binding affinities (Ki) of 4-methylhistamine for the four human histamine receptor subtypes
are summarized below. The data highlights a selectivity of over 100-fold for the H4R compared
to the other subtypes.[3][6][7][8]

Radioligand Used

Receptor Subtype . Ki (nM) Reference
in Assay
Human H4R [3H]histamine 7-50 [31[7]
Human H1R [BH]mepyramine >10,000 [9]
[12°l]iodoaminopotenti
Human H2R ] >10,000 [9]
dine
[BH]Na-
Human H3R >10,000 9]

methylhistamine

) ) 281,838 (-logkD =
Guinea-Pig H1R - [10]
3.55)

_ _ 53,703 (-logKD =
Guinea-Pig H2R - [10]
4.27)

Table 1: Binding Affinity (Ki) of 4-Methylhistamine at Histamine Receptors.

Functional Activity

As a full agonist at the H4 receptor, 4-methylhistamine effectively stimulates receptor-mediated
downstream signaling.[9] Its functional potency is typically measured through assays that
guantify second messenger modulation (e.g., CAMP levels) or cell-based physiological
responses like chemotaxis and shape change.

Quantitative Functional Data

The functional potency (EC50 or pEC50) of 4-methylhistamine demonstrates its efficacy as an
H4R agonist.
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SpeciesiCell Measured
Assay Type Potency Reference
System Parameter
o SK-N-MC cells
CcAMP Inhibition pEC50 7.4 [3][6]18]
(hH4R)
CRE-B3- SK-N-MC cells
_ EC50 39.8 nM [11]
galactosidase (hH4R)
Eosinophil Human
) ) EC50 0.36 pM [11]
Shape Change Eosinophils
Eosinophil Human
_ _ _ EC50 83 nM [12]
Chemotaxis Eosinophils
Murine Bone
Mast Cell
o Marrow Mast EC50 12 uM [11]
Migration
Cells
H1 Receptor _ _
o Guinea-Pig lleum  -log EC50 4.57 [10]
Activity
H2 Receptor ) ]
Guinea-Pig lleum  -log EC50 5.23 [10]

Activity

Table 2: Functional Potency of 4-Methylhistamine.

Signaling Pathways

The histamine H4 receptor primarily couples to the Gai/o family of G proteins.[1] Activation of

H4R by 4-methylhistamine initiates a signaling cascade that includes the inhibition of adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cCAMP) levels. Additionally, H4R

stimulation activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the
Extracellular signal-Regulated Kinase (ERK), and the Phosphoinositide 3-Kinase (PI13K)/Akt
pathway, which are crucial for mediating cellular responses like chemotaxis, cytokine release,
and cell survival.[2][9][11][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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